molecular formula C10H11ClN2O2 B3058131 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one CAS No. 88012-49-1

1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one

Cat. No. B3058131
CAS RN: 88012-49-1
M. Wt: 226.66 g/mol
InChI Key: DUGRYVDWWMYOJU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one (CMIPI) is an organic compound with a wide range of applications in the scientific and medical research fields. CMIPI is a versatile chemical reagent that has been used in a variety of scientific and medical research applications, including synthesis, drug discovery, and biochemistry. CMIPI is a highly reactive compound and is used to generate a variety of chemical derivatives.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis Pathways and Stereoselectivity : Imidazolidin-4-ones like 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one are used in modifying bioactive oligopeptides. These compounds often serve as proline surrogates or protect the N-terminal amino acid against hydrolysis. A study on the stereoselectivity of imidazolidin-4-one formation from primaquine alpha-aminoamides and various substituted benzaldehydes revealed that intramolecular hydrogen bonds play a crucial role in stereoselectivity (Ferraz et al., 2007).

Pharmaceutical and Biological Applications

  • Anticancer and Antitubercular Potential : Several derivatives of imidazolidin-2-ones exhibit significant antimicrobial, antitubercular, and anticancer activities. For instance, certain N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).
  • Antiviral Properties : Imidazolidin-2-ones have been tested for their antiviral activity. For example, certain 1-(1,3-disubstitutedimidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives showed activity against HSV-1 and CVB3 viruses, suggesting potential in antiviral drug development (Rzadkowska et al., 2015).

Spectroscopy and Molecular Docking

  • Spectroscopic Analysis and Molecular Dynamics : Imidazole derivatives, including those with methoxyphenyl groups, have been synthesized and characterized using spectroscopic methods like IR, FT-Raman, and NMR. These studies, along with DFT calculations and molecular docking, help in understanding their reactivity and potential biological interactions (Thomas et al., 2018).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGRYVDWWMYOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533001
Record name 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one

CAS RN

88012-49-1
Record name 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Doebelin, M Schmitt, C Antheaume… - The Journal of …, 2013 - ACS Publications
The reaction of 3-azidopropanoic acid with the carbodiimide-based coupling reagent DIC leads to a six-membered-ring intermediate acting as a versatile precursor to a diverse set of …
Number of citations: 8 pubs.acs.org

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